[1,3,5]Trithiane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O2S3 |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChI Key |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
Canonical SMILES |
C1SCSC(S1)C(=O)O |
Origin of Product |
United States |
Derivatization and Functionalization Ofacs.orgwikipedia.orgpsu.edutrithiane 2 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of acs.orgwikipedia.orgpsu.edutrithiane-2-carboxylic acid readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis for creating new functional groups and more complex molecules. thermofisher.com
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This process, known as Fischer esterification, is a reversible reaction where water is eliminated. masterorganicchemistry.com The use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.comchemguide.co.uk For larger esters, heating the reaction mixture under reflux may be necessary to reach equilibrium. chemguide.co.uk
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. lookchemmall.commdpi.com Direct reaction is often challenging due to the basicity of the amine and the acidity of the carboxylic acid, which can lead to salt formation. libretexts.org Therefore, activating agents are commonly employed to facilitate the reaction. thermofisher.comlookchemmall.comnih.gov Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to activate the carboxylic acid, allowing for the subsequent nucleophilic attack by the amine. libretexts.orgnih.gov Other modern coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been developed for efficient amidation under mild conditions. lookchemmall.com
| Reaction Type | Reagents and Conditions | Product | Key Features |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction, often requires excess alcohol. masterorganicchemistry.comchemguide.co.uk |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDAC) | Amide | Requires activation of the carboxylic acid. lookchemmall.comlibretexts.orgnih.gov |
Modifications of the Trithiane Ring System
The trithiane ring itself is amenable to various modifications, including oxidation and reduction of the thioether linkages, as well as substitution reactions on the ring carbons.
The thioether sulfur atoms in the acs.orgwikipedia.orgpsu.edutrithiane ring can be selectively oxidized to form sulfoxides and sulfones. The stereochemical outcome of these oxidations can be influenced by the choice of oxidant and reaction conditions. psu.edu For instance, the oxidation of 1,3-dithiane, a related compound, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) can yield the corresponding dioxides. psu.edu The relative stereochemistry of the resulting sulfoxides (cis vs. trans) can be controlled to some extent by the oxidant used. psu.edu For example, ozone has been shown to favor the formation of the trans-dioxide in the oxidation of 5,5-disubstituted 1,3-dithianes. psu.edu
The thioether linkages in the trithiane ring are generally stable to many reducing agents. However, under specific conditions, they can be reduced. The synthesis of thioethers often involves the reaction of a thiol or thiolate with an electrophile. acsgcipr.org In some synthetic strategies, the thioether itself can be cleaved.
The methylene groups of the 1,3,5-trithiane (B122704) ring can be deprotonated with strong bases, such as organolithium reagents, to form a carbanion. wikipedia.org This nucleophilic species can then react with various electrophiles, allowing for the introduction of substituents onto the ring. wikipedia.org This process is a key strategy for the functionalization of the trithiane core. wikipedia.org The resulting substituted trithianes can be further manipulated or used as masked aldehydes. wikipedia.org
Formation of Polyfunctionalacs.orgwikipedia.orgpsu.eduTrithiane Derivatives
The combination of reactions at both the carboxylic acid moiety and the trithiane ring allows for the synthesis of polyfunctional derivatives. For example, a acs.orgwikipedia.orgpsu.edutrithiane-2-carboxylic acid can first be esterified or converted to an amide, and then the trithiane ring can be functionalized through deprotonation and alkylation. wikipedia.orgnih.gov This approach provides access to a wide array of complex molecules with diverse functionalities. nih.govorganic-chemistry.org
Synthetic Methodologies For 1 2 3 Trithiane 2 Carboxylic Acid
Direct Carboxylation Approaches to Trithiane Derivatives
Direct carboxylation methods offer a straightforward route to google.comprepchem.comchemsynthesis.comtrithiane-2-carboxylic acid by introducing a carboxyl group directly onto the 1,3,5-trithiane (B122704) scaffold.
Lithiation and Carbon Dioxide Insertion Strategies
A prominent strategy for the direct carboxylation of 1,3,5-trithiane involves a deprotonation step using a strong base, followed by quenching with carbon dioxide. Organolithium reagents are commonly employed for the initial deprotonation. wikipedia.orgchemeurope.com The reaction begins with the treatment of 1,3,5-trithiane with an organolithium reagent, such as n-butyllithium, to generate a lithium derivative. chemeurope.com This lithiated intermediate is a potent nucleophile that readily reacts with electrophiles.
Subsequent introduction of carbon dioxide gas to the reaction mixture leads to the formation of a lithium carboxylate salt. google.com Acidification of this salt in the final step liberates the desired google.comprepchem.comchemsynthesis.comtrithiane-2-carboxylic acid. google.com This method provides a direct and efficient pathway to the target molecule.
Other Carboxylation Techniques
Beyond lithiation, other carboxylation techniques can be envisioned, though they are less commonly reported for this specific substrate. These could potentially include methods like formylation followed by oxidation, or the use of other metallating agents followed by reaction with carbon dioxide. However, the lithiation-carboxylation sequence remains the most established and widely utilized direct approach. google.com
Functional Group Transformations for Carboxylic Acid Introduction
An alternative synthetic avenue involves the transformation of a pre-existing functional group on the trithiane ring into a carboxylic acid.
Oxidation of Precursor Moieties to Carboxylic Acid
This approach starts with a 2-substituted-1,3,5-trithiane bearing a group that can be oxidized to a carboxylic acid. For instance, a 2-hydroxymethyl-1,3,5-trithiane could be oxidized using standard oxidizing agents to yield the corresponding carboxylic acid. Similarly, a 2-formyl-1,3,5-trithiane, obtained from the reaction of the lithiated trithiane with a formylating agent, can be oxidized to the target acid. While plausible, specific examples for the direct oxidation to google.comprepchem.comchemsynthesis.comtrithiane-2-carboxylic acid are not extensively detailed in the provided search results.
Hydrolytic Cleavage Methods for Carboxylic Acid Formation
Hydrolysis of precursor functional groups offers another route to google.comprepchem.comchemsynthesis.comtrithiane-2-carboxylic acid. For example, the hydrolysis of a 2-cyano-1,3,5-trithiane or a 2-ester-substituted-1,3,5-trithiane can yield the desired carboxylic acid. thieme-connect.deyoutube.commnstate.edu The hydrolysis can be carried out under acidic or basic conditions. thieme-connect.deyoutube.com For instance, reacting a 2-carboalkoxy-1,3,5-trithiane with a base like potassium hydroxide, followed by acidification, can produce google.comprepchem.comchemsynthesis.comtrithiane-2-carboxylic acid. google.com
Green Chemistry Principles in Synthesis ofresearchgate.netmdpi.comresearchgate.netTrithiane-2-carboxylic Acid
The application of green chemistry principles to the synthesis of researchgate.netmdpi.comresearchgate.netTrithiane-2-carboxylic acid aims to reduce the environmental impact of traditional methods. This involves the use of safer solvents, alternative energy sources, and catalytic processes to enhance efficiency and minimize waste. organic-chemistry.orgacs.org
The core researchgate.netmdpi.comresearchgate.nettrithiane structure is typically formed via the acid-catalyzed cyclic trimerization of thioformaldehyde (B1214467) or the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.orgchemeurope.com Traditional methods often rely on strong acids and volatile organic solvents. Green approaches seek to replace these hazardous components. For instance, the use of solid acid catalysts like silica-gel-supported sulfamic acid or perchloric acid adsorbed on silica (B1680970) gel can offer a more environmentally benign and reusable alternative for thioacetal formation. tandfonline.com
The synthesis of the researchgate.netmdpi.comresearchgate.nettrithiane ring, a key step towards the target molecule, can be made greener by adopting these technologies. A hypothetical comparison between traditional and green-inspired methods for the synthesis of a trithiane precursor is presented below.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Trithiane Ring Formation
| Parameter | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Catalyst | Strong Brønsted or Lewis acids (e.g., HCl, BF₃) | Reusable solid acid (e.g., Amberlyst-15) or mild catalyst (e.g., Iodine) | organic-chemistry.orgunimi.it |
| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water, or solvent-free conditions | nih.govresearchgate.net |
| Energy Source | Conventional heating (oil bath) | Microwave or Ultrasound irradiation | mdpi.comnih.gov |
| Reaction Time | Several hours to days | Minutes to a few hours | mdpi.comijpsjournal.com |
| Waste Profile | Acidic waste, solvent waste | Minimal waste, recyclable catalyst | acs.org |
By starting with glyoxylic acid (the carboxylic acid analogue of formaldehyde), it is conceivable that these green principles could be directly applied to form researchgate.netmdpi.comresearchgate.netTrithiane-2-carboxylic acid, though specific research on this direct route is limited.
High-Throughput Synthesis and Automation in Trithiane Carboxylic Acid Production
High-throughput synthesis and automation are transforming chemical manufacturing, enabling the rapid production and screening of numerous compounds. uc.pt These technologies are particularly relevant for creating libraries of derivatives for drug discovery and material science. Flow chemistry, where reagents are pumped through a network of tubes and reactors, is a key enabling technology for automation. unimi.itnih.gov
The synthesis of heterocyclic compounds has been significantly advanced by flow chemistry, which offers superior control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This precise control often leads to cleaner reactions, higher yields, and improved safety, especially when handling hazardous intermediates. unimi.it For the synthesis of researchgate.netmdpi.comresearchgate.netTrithiane-2-carboxylic acid and its derivatives, a modular flow reactor could be designed.
A potential automated workflow could involve the following steps:
Reagent Introduction: Solutions of a formaldehyde precursor (like glyoxylic acid for the target molecule) and a sulfur source (such as hydrogen sulfide or a thiol) are pumped from stock reservoirs.
Mixing and Reaction: The reagent streams converge in a microreactor where they are mixed. The mixture then flows through a heated or irradiated coil to facilitate the cyclization reaction, potentially catalyzed by a packed-bed reactor containing a solid-supported acid like Amberlyst-15. unimi.it
In-line Purification: The product stream could pass through a scavenger cartridge to remove unreacted reagents or byproducts.
Collection and Analysis: The purified product stream is collected in a fraction collector, and in-line analytical techniques (like LC-MS) could provide real-time data on conversion and purity.
This automated approach allows for the systematic variation of starting materials to quickly generate a library of substituted trithiane carboxylic acids. For example, by using different substituted aldehydes in place of glyoxylic acid, a diverse range of C2-substituted trithiane carboxylic acids could be synthesized.
Table 2: Hypothetical Parameters for an Automated Flow Synthesis of a Trithiane Library
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Reactor Type | Packed-Bed Reactor (PBR) with Amberlyst-15 | Heterogeneous catalysis for easy separation | unimi.it |
| Flow Rate | 0.1 - 1.0 mL/min | Control of residence time and reaction duration | uc.pt |
| Temperature | 25 - 150 °C | Optimization of reaction rate and selectivity | uc.pt |
| Reagent Concentration | 0.1 - 1.0 M | Control of stoichiometry and reaction kinetics | nih.gov |
| Purification Module | Solid-phase scavenger cartridge (e.g., PS-Thiourea) | In-line removal of impurities | unimi.it |
| Productivity | Grams per hour | Scalable and efficient production | nih.gov |
The integration of flow chemistry with robotics and data analysis software offers a powerful platform for accelerating the discovery and optimization of synthetic routes for complex molecules like researchgate.netmdpi.comresearchgate.netTrithiane-2-carboxylic acid. unimi.it
Derivatization and Functionalization Of 1 2 3 Trithiane 2 Carboxylic Acid
Exploration of Novelwikipedia.orgnih.govnih.govTrithiane-2-carboxylic Acid Analogs
The exploration of novel analogs of wikipedia.orgnih.govnih.govTrithiane-2-carboxylic acid is a frontier in medicinal and materials chemistry. The synthesis of such analogs involves the systematic modification of the parent structure to investigate structure-activity relationships (SAR). nih.gov By creating a library of related compounds, researchers can identify derivatives with enhanced biological activity or desired physical properties.
The development of novel analogs can be approached by introducing a variety of substituents through the derivatization of the carboxylic acid group. For example, by forming amide bonds with a diverse set of amines, a wide array of analogs with different chemical and physical properties can be generated. nih.govresearchgate.net This approach is a common strategy in drug discovery to develop potent and selective therapeutic agents. nih.gov
The rationale behind creating these analogs is often to mimic or block the function of naturally occurring molecules in biological systems. For instance, many biologically active compounds contain heterocyclic rings and carboxylic acid-derived functional groups. mdpi.com The synthesis of novel thiazole- and pyrrole-based carboxylic acid derivatives has been pursued to find new antiproliferative and antibacterial agents. nih.govmdpi.com Similarly, analogs of wikipedia.orgnih.govnih.govTrithiane-2-carboxylic acid could be synthesized and screened for a range of biological activities.
The following table outlines potential novel analogs of wikipedia.orgnih.govnih.govTrithiane-2-carboxylic acid and the scientific rationale for their exploration.
| Analog Type | Synthetic Approach | Rationale for Exploration | Potential Application Area |
| Amide Library | Amidation with various primary and secondary amines. nih.govrsc.org | To explore SAR for biological targets; to modify properties like cell permeability. | Medicinal Chemistry, Drug Discovery. nih.govresearchgate.net |
| Ester Library | Esterification with a range of alcohols. nih.gov | To create prodrugs or modify pharmacokinetic properties. | Pharmaceuticals. |
| Peptide Conjugates | Coupling with amino acids or peptides. | To target specific biological pathways or improve biocompatibility. | Bioorganic Chemistry. |
| Heterocyclic Hybrids | Linking the trithiane moiety to other heterocyclic systems. nih.gov | To combine the properties of different pharmacophores, potentially leading to new mechanisms of action. | Novel Materials, Medicinal Chemistry. |
The synthesis of these novel analogs would rely on established synthetic methodologies, potentially adapted for the specific reactivity of the trithiane ring. The characterization of these new chemical entities would involve modern analytical techniques to confirm their structure and purity. Subsequent screening for biological activity could uncover new therapeutic leads or tool compounds for chemical biology research.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
The precise determination of the molecular structure and conformation of chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid relies on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the puzzle, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.
In a study by Seebach and Beck, the ¹H NMR spectrum of chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) was reported. The spectrum displays a singlet at δ 5.30 ppm, which is attributed to the proton at the C2 position. The methylene (B1212753) protons of the trithiane ring appear as an AB quartet, with signals at δ 4.33 and 3.87 ppm, indicating their diastereotopic nature due to the chiral center at C2. The coupling constant for this quartet was not specified. The acidic proton of the carboxylic acid group is typically observed as a broad singlet, though its chemical shift can be highly variable and dependent on concentration and solvent.
Table 1: ¹H NMR Spectroscopic Data for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 5.30 | Singlet |
| Ring CH₂ | 4.33, 3.87 | AB Quartet |
Solvent: DMSO-d₆
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.
While a detailed mass spectrum and fragmentation pathway analysis for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid is not available in the reviewed literature, general fragmentation patterns for carboxylic acids and thioacetals can be considered. Upon electron ionization, the molecular ion peak (M⁺) would be expected. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH) to give the [M-17]⁺ ion, and the loss of the carboxyl group (•COOH) to give the [M-45]⁺ ion. libretexts.org
Furthermore, fragmentation of the trithiane ring is anticipated. Cleavage of C-S bonds could lead to the formation of various sulfur-containing fragments. For the parent 1,3,5-trithiane (B122704), the molecular ion at m/z 138 is prominent, with other significant peaks at m/z 92, 76, 61, and 46, corresponding to the loss of thioformaldehyde (B1214467) (CH₂S) units and other ring fragments. nist.gov It is plausible that chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid would exhibit a combination of these fragmentation patterns.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
A study by Seebach and Beck provides some infrared spectroscopic data for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid. cdnsciencepub.com The IR spectrum shows a strong absorption band at 1675 cm⁻¹, which is characteristic of the C=O stretching vibration of a carboxylic acid. cdnsciencepub.com The broad absorption typical for the O-H stretch of a carboxylic acid, usually found in the 2500-3300 cm⁻¹ region, is also expected. The C-S stretching vibrations of the trithiane ring typically appear in the fingerprint region, between 600 and 800 cm⁻¹. For the parent 1,3,5-trithiane, characteristic IR bands are observed at approximately 1190, 930, and 670 cm⁻¹. chemicalbook.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be a valuable complementary technique. The S-S and C-S bonds of the trithiane ring would be expected to give rise to distinct Raman signals. However, no specific Raman spectroscopic data for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid has been found in the searched literature. A comprehensive vibrational analysis would involve the correlation of both IR and Raman data with theoretical calculations to assign the observed bands to specific molecular vibrations. rsc.org
Table 2: Characteristic Infrared Absorption Bands for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1675 |
| Trithiane Ring C-S | Stretching | 600-800 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and conformational details.
No crystal structure for chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid has been reported in the searched literature. However, the crystal structure of the parent 1,3,5-trithiane has been determined and it is known to adopt a chair conformation in the solid state. nih.gov It is highly probable that the trithiane ring in chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid also exists in a chair conformation. The carboxylic acid substituent would occupy either an axial or an equatorial position on the ring. The preferred conformation would be influenced by steric and electronic factors, and could potentially be determined by X-ray diffraction analysis of a suitable single crystal. Studies on related substituted trithianes have shown that the substituent's preference for an axial or equatorial position can depend on its size and nature. cdnsciencepub.com
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral centers.
chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid is a chiral molecule, existing as a racemic mixture of two enantiomers. While no CD spectroscopic studies have been reported for this specific compound, the technique would be invaluable for the characterization of its resolved enantiomers or for chiral derivatives. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the chromophores within the molecule, such as the carbonyl group and the trithiane ring. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. The application of CD spectroscopy would be essential for assigning the absolute configuration of the enantiomers of chemicalbook.comchemicalbook.comcdnsciencepub.comTrithiane-2-carboxylic acid and for studying the chiroptical properties of its derivatives. nih.gov
Conformational Studies of the Trithiane Ring in Carboxylic Acid Derivatives
The six-membered ontosight.airesearchgate.netcdnsciencepub.comtrithiane ring, a heterocycle with alternating carbon and sulfur atoms, is not planar and, like cyclohexane, can adopt several conformations. ontosight.aiwikipedia.org The most stable of these are the chair and boat forms.
Chair and Boat Conformations and Interconversion Barriers
The ontosight.airesearchgate.netcdnsciencepub.comtrithiane ring predominantly exists in a chair conformation. ontosight.ai However, it can undergo a conformational change to a boat or twist-boat form. The energy barrier for the ring inversion of the parent ontosight.airesearchgate.netcdnsciencepub.comtrithiane is approximately 11 kcal/mol. researchgate.net This barrier can be influenced by the presence of substituents on the ring. For instance, in cis-2,4-bis(phenylthio)-1,3,5-trithiane, the barrier to inversion for the trans form was also found to be around 11 kcal/mol. researchgate.net
| Compound | Conformation | Interconversion Barrier (kcal/mol) |
| ontosight.airesearchgate.netcdnsciencepub.comTrithiane | Chair | ~11 |
| trans-2,4-Bis(phenylthio)-1,3,5-trithiane | Chair | ~11 |
Table 1. Interconversion barriers for selected ontosight.airesearchgate.netcdnsciencepub.comtrithiane derivatives.
Influence of Carboxylic Acid Group on Ring Conformation
The introduction of a carboxylic acid group at the 2-position of the ontosight.airesearchgate.netcdnsciencepub.comtrithiane ring has a significant impact on its conformational preference. Research indicates that ontosight.airesearchgate.netcdnsciencepub.comTrithiane-2-carboxylic acid exhibits a normal anomeric effect. oup.com This effect describes the tendency of a substituent at an anomeric carbon (a carbon atom bonded to two heteroatoms) to prefer an axial orientation over the sterically less hindered equatorial position.
| Compound | Substituent Position | Preferred Conformation of Substituent |
| ontosight.airesearchgate.netcdnsciencepub.comTrithiane-2-carboxylic acid | 2 | Axial |
| 1,3-Dithiane-2-carboxylic acid | 2 | Axial |
Table 2. Conformational preference of the carboxylic acid group in trithiane and dithiane derivatives.
Stereodynamics and Stereochemical Analysis ofontosight.airesearchgate.netcdnsciencepub.comTrithiane-2-carboxylic Acid
The stereodynamics of ontosight.airesearchgate.netcdnsciencepub.comTrithiane-2-carboxylic acid are primarily governed by the interplay of ring inversion and the orientation of the carboxylic acid group. The presence of the chiral center at the 2-position introduces stereochemical complexity.
The molecule exists as a pair of enantiomers due to the chiral carbon. The dynamic processes occurring in substituted trithiane rings, such as ring inversion, can lead to the interconversion of different conformers. researchgate.net In some substituted triazinane systems, which are analogous to trithianes, two distinct dynamic processes have been observed: ring inversion and restricted rotation about the substituent bond, with activation barriers around 13.0-13.5 kcal/mol. researchgate.netresearchgate.net
For ontosight.airesearchgate.netcdnsciencepub.comTrithiane-2-carboxylic acid, the axial preference of the carboxylic acid group due to the anomeric effect is a key stereochemical feature. oup.com This preference dictates the dominant conformation in solution and in the solid state.
| Dynamic Process | System | Activation Energy (ΔG‡) (kcal/mol) |
| Ring Inversion | 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane | 13.5 |
| N-S Bond Rotation | 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane | 13.0 |
Table 3. Activation barriers for dynamic processes in a related heterocyclic system.
Reactivity and Reaction Mechanism Studies
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of the trithiane core are of interest due to the potential for redox-based applications. The sulfur atoms, with their available lone pairs of electrons, are the primary sites for electrochemical activity.
Specific experimental data on the oxidation and reduction potentials of wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid are not extensively documented in publicly available literature. However, studies on the parent compound, 1,3,5-trithiane (B122704), indicate that the sulfur atoms can be oxidized to form radical cations. The potential at which this oxidation occurs is a key parameter in its electrochemical profile. Generally, thioethers undergo oxidation at potentials that are dependent on the molecular structure and the solvent system used. The presence of the electron-withdrawing carboxylic acid group at the 2-position is expected to make the oxidation of the trithiane ring slightly more difficult compared to the unsubstituted parent compound, thus likely resulting in a higher oxidation potential.
Conversely, the reduction of the trithiane core is less favorable. The ring is electronically rich and does not readily accept electrons. Therefore, a significantly negative reduction potential would be anticipated.
There is currently a lack of specific research on the electrochromic properties of wikipedia.orgchemeurope.comwikipedia.orgtrithiane derivatives. Electrochromism, the phenomenon where a material changes color upon the application of an electrical potential, is often associated with molecules that have extended π-conjugated systems and stable redox states. While the trithiane ring itself is not a chromophore in the visible region, the formation of colored radical cations upon oxidation could potentially lead to electrochromic behavior. For instance, the radical cation of 1,3,5-trithiane is known to have a broad absorption in the visible spectrum. However, dedicated studies to characterize and exploit this as an electrochromic property have not been reported.
Radical Chemistry ofwikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic Acid
The study of radical intermediates provides crucial insights into the reaction mechanisms of wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid, particularly in oxidative degradation pathways.
Pulse radiolysis studies on aqueous solutions of the parent 1,3,5-trithiane have been instrumental in identifying the radical species that can form. The principles from these studies can be extended to its carboxylic acid derivative.
The primary radical intermediate generated upon one-electron oxidation (for example, by a hydroxyl radical) is the trithiane radical cation . This species is characterized by a strong and broad absorption band in the visible region of the electromagnetic spectrum. For the parent 1,3,5-trithiane, this radical cation exhibits an absorption maximum around 610 nm.
A subsequent reaction pathway for this radical cation is the elimination of a proton, which for wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid would preferentially occur from the C-2 position, leading to the formation of a cyclic C-centered radical . This carbon-centered radical is another key intermediate in the reaction cascade.
Furthermore, reaction with hydrogen atoms can lead to the formation of a three-electron-bonded 2σ/1σ* radical cation, which for 1,3,5-trithiane shows a strong absorption at approximately 400 nm. wikipedia.orgchemimpex.com
Time-resolved techniques, such as pulse radiolysis, have allowed for the kinetic study of the reactions of these radical intermediates. For the parent 1,3,5-trithiane, the decay of the initially formed radical cation occurs via proton elimination with a rate constant of approximately 2.2 x 10⁴ s⁻¹. wikipedia.org
The resulting C-centered radical is also transient and undergoes further reactions. A significant decay pathway is ring opening through β-scission, which is estimated to have a rate constant of about 10⁵ s⁻¹. wikipedia.org This ring-opening step leads to the formation of a product with a dithioester function, characterized by a narrow absorption band around 310 nm. This dithioester is then susceptible to hydrolysis. The decay of the 310 nm absorption, corresponding to the hydrolysis of the dithioester, proceeds with a rate constant of 900 s⁻¹. wikipedia.org
The three-electron-bonded radical cation formed from the reaction with H-atoms decays with a first-order rate constant of about 10⁴ s⁻¹. wikipedia.orgchemimpex.com The formation of this species can be quenched by the presence of oxygen. wikipedia.org
Table 1: Kinetic Data for Radical Intermediates of 1,3,5-Trithiane in Aqueous Solution Data is for the parent compound, 1,3,5-trithiane, and serves as an estimate for the reactivity of the trithiane core in wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid.
| Reaction | Rate Constant (s⁻¹) |
| Decay of Radical Cation (Proton Elimination) | 2.2 x 10⁴ |
| Decay of C-centered Radical (Ring Opening) | ~10⁵ |
| Hydrolysis of Dithioester Intermediate | 900 |
| Decay of Three-electron-bonded Radical Cation | ~10⁴ |
Acid-Base Properties and Anionic Reactivity
The presence of the carboxylic acid group and the C-H bond at the 2-position provides wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid with both acidic and latent anionic character.
The carboxylic acid moiety is the primary acidic site. While a specific pKa value for wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid is not readily found in the literature, it is expected to be a weak to moderately strong organic acid, with a pKa value typical for carboxylic acids. The electronegativity of the adjacent sulfur atoms in the trithiane ring may have a slight electron-withdrawing inductive effect, potentially making it a slightly stronger acid than a simple alkyl carboxylic acid. Upon deprotonation, it forms the corresponding carboxylate anion.
A key aspect of the reactivity of the trithiane ring system is the acidity of the methylene (B1212753) protons. The protons at the C-2, C-4, and C-6 positions are activated by the adjacent sulfur atoms. In the case of wikipedia.orgchemeurope.comwikipedia.orgTrithiane-2-carboxylic acid, the proton at the C-2 position is particularly acidic. This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a stabilized carbanion (a lithiated derivative). chemeurope.com This anionic reactivity is a cornerstone of the synthetic utility of the trithiane scaffold, where the resulting anion acts as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation. chemeurope.com The resulting substituted trithiane can then be hydrolyzed to unveil a carbonyl group, making the trithiane anion a masked acyl anion equivalent.
pKa Determination and Ionic Equilibria
For acs.orgrsc.orgrsc.orgTrithiane-2-carboxylic acid, the three sulfur atoms within the six-membered ring are expected to exert a significant inductive effect, thereby increasing the acidity of the carboxylic proton. The equilibrium between the protonated acid and its carboxylate anion is a key determinant of its behavior in solution.
Co
Advanced Applications in Materials Science and Organic Chemistry
Role as a Synthetic Synthon in Complex Molecule Construction
nih.govresearchgate.netTrithiane-2-carboxylic acid and its parent compound, 1,3,5-trithiane (B122704), serve as important synthons in organic synthesis, primarily as masked formaldehyde (B43269) or formyl anion equivalents. wikipedia.orgacs.org The trithiane ring, composed of alternating methylene (B1212753) and thioether groups, allows for umpolung (reactivity inversion) at the carbon atoms. acs.org
Deprotonation of the C-H bond at the 2-position of the trithiane ring using a strong base, such as an organolithium reagent, generates a nucleophilic carbanion. wikipedia.orgresearchgate.net This lithiated species can then react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carboxylic acid derivatives, to form new carbon-carbon bonds. researchgate.net This strategy is instrumental in the construction of complex molecular architectures. For instance, the reaction of 2-lithio-1,3-dithianes with imines provides a pathway to α-amino-1,3-dithiane derivatives, which are precursors to valuable α-amino aldehydes and ketones. researchgate.net
The versatility of the trithiane scaffold is further highlighted by its use in the synthesis of various heterocyclic compounds and natural products. researchgate.net The stability of the trithiane ring under various reaction conditions, coupled with its facile cleavage to unmask the carbonyl functionality, makes it a highly valuable tool for synthetic chemists. wikipedia.org
Integration into Polymer Systems and Macromolecular Architectures
The application of trithiane derivatives extends into the realm of polymer chemistry, where they can be incorporated into macromolecular structures to impart specific properties.
Photoinitiation in Polymerization Processes
Derivatives of 1,3,5-trithiane have been investigated as co-initiators in photopolymerization reactions. iaea.orgacs.org In these systems, a photosensitizer, such as benzophenone, absorbs light and enters an excited triplet state. acs.org This excited photosensitizer can then interact with the trithiane derivative, which acts as a hydrogen donor, leading to the formation of a ketyl radical from the photosensitizer and a trithiane-centered radical. iaea.orgacs.org
Chelation and Adsorption Technologies for Metal Ion Sequestration
The sulfur atoms within the trithiane ring possess lone pairs of electrons that can effectively coordinate with metal ions, making trithiane-based compounds promising candidates for chelation and adsorption applications. researchgate.netontosight.ai This property is particularly relevant for the sequestration of heavy and toxic metal ions from aqueous environments.
Research has demonstrated that 1,3,5-trithiane can be used as an adsorbent for the removal of metal ions such as mercury (Hg(II)), antimony (Sb(III)), cadmium (Cd(II)), and lead (Pb(II)) from water. researchgate.netresearchgate.net The selectivity for these ions follows the order Hg(II) > Sb(III) > Cd(II) > Pb(II). researchgate.net The adsorption capacity is influenced by factors such as pH and contact time. researchgate.netresearchgate.net
To enhance the adsorption efficiency and selectivity, trithiane can be incorporated into porous materials like mesoporous silica (B1680970) (SBA-15). nih.govresearchgate.net The modification of SBA-15 with 1,3,5-trithiane significantly improves its ability to remove Hg(II) ions from aqueous solutions. nih.gov The trithiane ligand forms complexes with the metal ions, facilitating their removal. nih.gov The resulting adsorbent can be regenerated and reused multiple times without a significant loss in its adsorption capacity. researchgate.net
| Metal Ion | Maximum Adsorption Capacity (mg g⁻¹) at pH 5.0 |
| Hg(II) | 35.5 ± 0.6 |
| Sb(III) | 16.9 ± 0.4 |
| Cd(II) | 12.1 ± 0.1 |
| Pb(II) | 9.5 ± 0.1 |
Table 1: Maximum adsorption capacities of 1,3,5-trithiane for various heavy metal ions. researchgate.net
Development of Novel Organosulfur Reagents and Catalysts
The reactivity of the trithiane ring allows for its use as a precursor in the development of novel organosulfur reagents and catalysts. wikipedia.org For example, chlorination of 1,3,5-trithiane in the presence of water yields chloromethyl sulfonyl chloride, a useful reagent in organic synthesis. wikipedia.org
Furthermore, the ability of the trithiane scaffold to be functionalized opens up possibilities for creating tailored catalysts. ontosight.ai Palladium complexes containing bisphosphine ligands have been shown to be effective catalysts for the thioetherification of aryl bromides and iodides, with 1,3,5-trithiane serving as a sulfur source in some instances. acs.org The development of such catalytic systems is crucial for the efficient formation of carbon-sulfur bonds, which are prevalent in many pharmaceuticals and materials.
Supramolecular Chemistry Involving Trithiane Scaffolds
The defined geometry and potential for functionalization make trithiane derivatives interesting building blocks in supramolecular chemistry. mdpi.comrsc.org Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. mdpi.com The trithiane scaffold can participate in host-guest chemistry, where it acts as a host molecule capable of binding to specific guest molecules through interactions like hydrogen bonding. acs.orgresearchgate.net
For instance, trithiane-based scaffolds have been incorporated into photolabile molecular hosts designed for molecular recognition. acs.org These systems can be engineered to recognize and bind to biologically relevant molecules. acs.org The ability to form ordered structures is also evident in the self-assembly of trithiane derivatives on surfaces, where they can form well-defined monolayers. rsc.org The interplay of molecule-substrate and intermolecular interactions dictates the final structure of these assemblies. rsc.org The use of trithiane and other heterocyclic scaffolds is a growing area in the design of complex supramolecular architectures with potential applications in sensing and materials science. rsc.orgbeilstein-journals.org
Futur
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing [1,3,5]Trithiane-2-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using thiourea derivatives and carboxylic acid precursors under controlled anhydrous conditions. Key parameters include maintaining a reaction temperature of 60–80°C in an inert atmosphere (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates. Post-synthesis purification via recrystallization from ethanol or methanol is recommended to achieve >95% purity. Storage should follow guidelines for sulfur-containing heterocycles: desiccated at 2–8°C in amber glass vials to minimize photodegradation .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the trithiane ring structure and carboxylic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Differential Scanning Calorimetry (DSC) can identify polymorphic forms, as the compound may exhibit multiple melting points depending on crystallization conditions .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light, requiring storage in desiccators under nitrogen or argon. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and heavy metal salts, which may catalyze ring-opening reactions. Regular stability monitoring via HPLC is advised for long-term studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying pH and microbial conditions?
- Methodological Answer : Contradictions arise from differences in experimental conditions (e.g., aerobic vs. anaerobic environments). To address this:
- Conduct parallel degradation studies in controlled bioreactors with defined microbial consortia (e.g., soil bacteria from uncontaminated loam soils, as in RDX degradation studies).
- Use LC-MS/MS to track intermediates like sulfonic acid derivatives or ring-opened thiols.
- Compare results against abiotic controls (e.g., UV irradiation, hydrolytic conditions) to distinguish biologically mediated pathways .
Q. What experimental designs are effective for evaluating the compound’s interaction with biological systems, such as enzyme inhibition or cellular uptake?
- Methodological Answer :
- Enzyme assays : Use purified enzymes (e.g., carboxylases or sulfur-metabolizing enzymes) with kinetic studies to measure inhibition constants (Kᵢ) under physiologically relevant pH (7.4) and temperature (37°C).
- Cellular uptake : Radiolabel the compound (e.g., ³⁵S isotope) and quantify intracellular accumulation in model cell lines via scintillation counting. Validate results with competitive inhibition assays using known transport inhibitors .
Q. How can computational modeling complement experimental data to predict the reactivity of this compound in complex matrices?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites on the trithiane ring.
- Use molecular dynamics simulations to predict solubility in lipid bilayers or aqueous environments, correlating with experimental partition coefficient (logP) data.
- Validate models against experimental reaction kinetics (e.g., hydrolysis rates) to refine predictive accuracy .
Data Contradiction Analysis
Q. Why do studies report conflicting data on the ecotoxicological impact of this compound?
- Methodological Answer : Discrepancies stem from variations in test organisms (e.g., algae vs. crustaceans) and exposure durations. To harmonize findings:
- Standardize test protocols (e.g., OECD Guidelines 201/202) using model organisms like Daphnia magna or Pseudokirchneriella subcapitata.
- Measure bioaccumulation factors (BCF) alongside degradation half-lives (t½) in simulated ecosystems.
- Account for matrix effects (e.g., organic matter content in soil/water) that alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
